4-Bromo-2-(2-nitroethenyl)phenol
Description
4-Bromo-2-(2-nitroethenyl)phenol is a brominated phenolic compound featuring a nitroethenyl (–CH=CHNO₂) substituent at the ortho position relative to the hydroxyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Notably, 2-nitro-4-(2-nitroethenyl)phenol, a structural analog with a nitro group at the para position, has been isolated from the Arctic bacterium Salegentibacter sp. T436 and the halophyte Sesuvium portulacastrum.
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
4-bromo-2-(2-nitroethenyl)phenol |
InChI |
InChI=1S/C8H6BrNO3/c9-7-1-2-8(11)6(5-7)3-4-10(12)13/h1-5,11H |
InChI Key |
HRTAZQACTBHMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=C[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-Bromo-2-(2-nitroethenyl)phenol with key structural analogs:
Key Observations :
- Steric Effects : Bulky substituents like morpholine or dimethoxymethyl groups reduce planarity, affecting π-π stacking in crystal structures .
- Bioactivity: Nitroethenyl derivatives generally show higher cytotoxicity than Schiff base analogs but lower antioxidant activity. For example, 4-Bromo-2-[(4-morpholinophenyl)imino]phenol exhibits significant ferric-reducing power (929 µM Fe²⁺/g), whereas nitroethenyl compounds prioritize antimicrobial action .
Mechanistic Insights :
Physicochemical Properties
- Solubility : Nitroethenyl derivatives are less soluble in polar solvents than Schiff base analogs due to reduced hydrogen-bonding capacity.
- Thermal Stability : Bromine and nitro groups increase thermal stability, as evidenced by melting points >200°C in crystallographic studies .
- Crystallography: 4-Bromo-2-[(2-fluorophenyl)imino]phenol forms monoclinic crystals with intermolecular hydrogen bonds (O–H···N), whereas nitroethenyl analogs lack such interactions .
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